molecular formula C13H18BrCl2FN2O2 B2621455 2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride CAS No. 1258640-20-8

2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride

Cat. No.: B2621455
CAS No.: 1258640-20-8
M. Wt: 404.1
InChI Key: UISGSXSFVHMEOG-UHFFFAOYSA-N
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Description

2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride is a chemical compound with the molecular formula C13H16BrFN2O2.2HCl. It is known for its applications in various scientific research fields, particularly in medicinal chemistry and pharmacology. The compound features a piperazine ring substituted with a bromo-fluorophenyl group and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride typically involves multiple steps:

    Formation of the Bromo-Fluorophenyl Intermediate: The initial step involves the bromination and fluorination of a benzene ring to form 4-bromo-2-fluorobenzyl bromide.

    Piperazine Substitution: The bromo-fluorophenyl intermediate is then reacted with piperazine to form 4-[(4-bromo-2-fluorophenyl)methyl]piperazine.

    Acetic Acid Addition: The final step involves the addition of acetic acid to the piperazine derivative, followed by the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Acid-Base Reactions: The acetic acid moiety can engage in acid-base reactions, forming salts and esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It serves as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromo-fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring facilitates its interaction with biological membranes. The acetic acid moiety may also play a role in modulating its activity and solubility.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Bromo-2-fluorophenyl)methyl]piperazine: Lacks the acetic acid moiety, which may affect its solubility and reactivity.

    2-{4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride: Similar structure but with a chloro group instead of a bromo group, which can influence its chemical properties and biological activity.

    2-{4-[(4-Bromo-2-methylphenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride: Contains a methyl group instead of a fluoro group, affecting its electronic properties and reactivity.

Uniqueness

The unique combination of the bromo and fluoro groups on the phenyl ring, along with the piperazine and acetic acid moieties, gives 2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

2-[4-[(4-bromo-2-fluorophenyl)methyl]piperazin-1-yl]acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrFN2O2.2ClH/c14-11-2-1-10(12(15)7-11)8-16-3-5-17(6-4-16)9-13(18)19;;/h1-2,7H,3-6,8-9H2,(H,18,19);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISGSXSFVHMEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Br)F)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrCl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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